molecular formula C6H10N2 B1350429 2-(1H-pyrrol-1-yl)ethanamine CAS No. 29709-35-1

2-(1H-pyrrol-1-yl)ethanamine

Cat. No.: B1350429
CAS No.: 29709-35-1
M. Wt: 110.16 g/mol
InChI Key: HPDIRFBJYSOVKW-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)ethanamine, also known as 1-(2-aminoethyl)pyrrole, is a heterocyclic amine with the molecular formula C6H10N2. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to an ethanamine group. It is a valuable building block in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-(1H-pyrrol-1-yl)-1-ethanamine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes, including those involved in amino acid metabolism and neurotransmitter synthesis. For instance, it can act as a substrate for enzymes like monoamine oxidase, which catalyzes the oxidative deamination of amines. Additionally, 2-(1H-pyrrol-1-yl)-1-ethanamine can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-(1H-pyrrol-1-yl)-1-ethanamine on various cell types and cellular processes are profound. It can modulate cell signaling pathways, impacting gene expression and cellular metabolism. For example, in neuronal cells, 2-(1H-pyrrol-1-yl)-1-ethanamine may influence neurotransmitter release and uptake, thereby affecting synaptic transmission and plasticity. In other cell types, it can alter metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(1H-pyrrol-1-yl)-1-ethanamine exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft. Additionally, 2-(1H-pyrrol-1-yl)-1-ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrol-1-yl)-1-ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-pyrrol-1-yl)-1-ethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2-(1H-pyrrol-1-yl)-1-ethanamine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrol-1-yl)-1-ethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

2-(1H-pyrrol-1-yl)-1-ethanamine is involved in several metabolic pathways, including those related to amino acid and neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the levels of various metabolites. These interactions can affect metabolic flux and alter the concentrations of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1H-pyrrol-1-yl)-1-ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by amino acid transporters and can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its ability to exert its biochemical effects .

Subcellular Localization

2-(1H-pyrrol-1-yl)-1-ethanamine exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes. Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1H-pyrrol-1-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with ethylene diamine under specific conditions. Another method includes the cyclization of 2-formylbenzoic acids or 2-acetylbenzoic acid with this compound via N-acyliminium cation aromatic cyclizations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, cyclization reactions, and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(1H-pyrrol-1-yl)ethanamine can be compared with other similar compounds, such as:

These compounds share the pyrrole ring structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-pyrrol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDIRFBJYSOVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377152
Record name 2-(1H-pyrrol-1-yl)-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29709-35-1
Record name 2-(1H-pyrrol-1-yl)-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-1-yl)ethan-1-amine
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